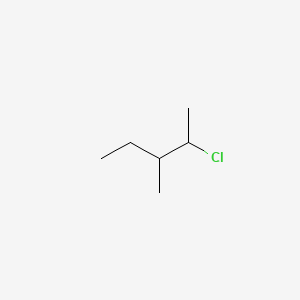
2-Chloro-2-méthylpentane
Vue d'ensemble
Description
2-Chloro-2-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a type of alkyl halide, specifically a chloroalkane, where a chlorine atom is bonded to a carbon atom that is also attached to two methyl groups and a pentane chain. This compound is known for its use in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
2-Chloro-2-methylpentane has various applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of more complex molecules.
Catalytic Studies: It serves as a model compound in studies involving catalytic reactions and mechanisms.
Petrochemical Industry: Used as an additive in petrochemical processes to enhance certain properties of fuels and lubricants.
Mécanisme D'action
Target of Action
2-Chloro-2-methylpentane is a halogenated hydrocarbon. Its primary targets are the carbon atoms in organic compounds where it can participate in substitution or elimination reactions .
Mode of Action
The compound can undergo two types of reactions: substitution (SN1) and elimination (E2). In an SN1 reaction, 2-Chloro-2-methylpentane can react with a weak nucleophile in a polar protic solvent, leading to the formation of an ether . In an E2 reaction, the presence of a strong base favors the elimination mechanism, leading to the formation of an alkene .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-2-methylpentane are primarily related to organic synthesis. The compound can participate in reactions leading to the formation of ethers or alkenes, depending on the conditions .
Result of Action
The molecular effects of 2-Chloro-2-methylpentane’s action depend on the type of reaction it undergoes. In a substitution reaction, it can lead to the formation of an ether, while in an elimination reaction, it can lead to the formation of an alkene .
Action Environment
The action of 2-Chloro-2-methylpentane is influenced by environmental factors such as the presence of a nucleophile or base, the type of solvent, and the temperature . These factors can influence whether the compound undergoes a substitution or elimination reaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-2-methylpentane can be synthesized through the hydrochlorination of 2-methylpent-2-ene. This reaction involves the addition of hydrogen chloride (HCl) to 2-methylpent-2-ene, resulting in the formation of 2-Chloro-2-methylpentane. The reaction typically occurs under controlled conditions, often in the presence of a solvent like methylene chloride .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-2-methylpentane may involve large-scale hydrochlorination processes. These processes are designed to maximize yield and efficiency, often utilizing advanced equipment and optimized reaction conditions to ensure the consistent production of high-purity 2-Chloro-2-methylpentane .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atom can be replaced by other nucleophiles.
Elimination Reactions: These reactions involve the removal of the chlorine atom along with a hydrogen atom, leading to the formation of alkenes.
Common Reagents and Conditions
Sodium Methoxide in Methanol: Used for substitution reactions to form ethers.
Strong Bases (e.g., Sodium Ethoxide): Used for elimination reactions to form alkenes.
Major Products
2-Methoxy-2-methylpentane: Formed through substitution reactions.
2-Methylpent-2-ene: Formed through elimination reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-methylpentane
- 2-Chloro-4-methylpentane
- 1-Chloro-2-methylpentane
- 3-Chloro-2-methylpentane
Uniqueness
2-Chloro-2-methylpentane is unique due to its specific structure, where the chlorine atom is bonded to a carbon atom that is also attached to two methyl groups. This structure influences its reactivity and the types of reactions it undergoes, making it distinct from other chloroalkanes .
Propriétés
IUPAC Name |
2-chloro-2-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-5-6(2,3)7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXHAWKBICGUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032174 | |
| Record name | 2-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-48-8 | |
| Record name | 2-Chloro-2-methylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


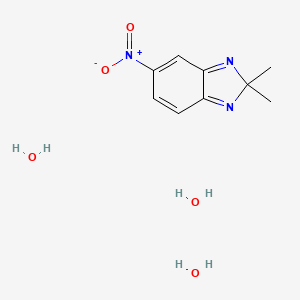
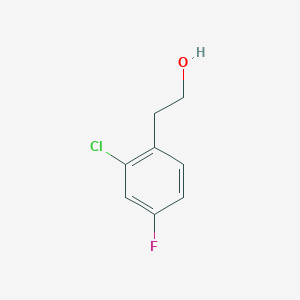
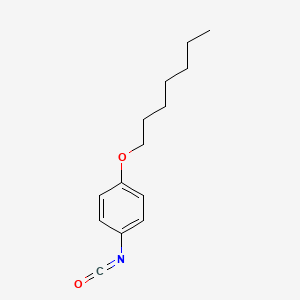
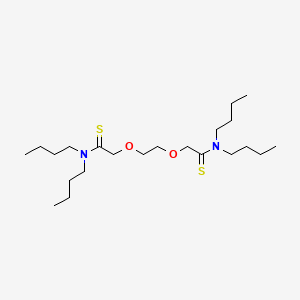
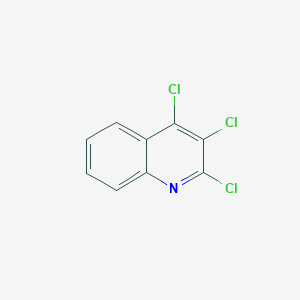

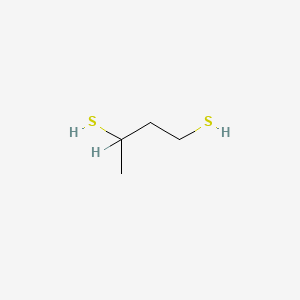


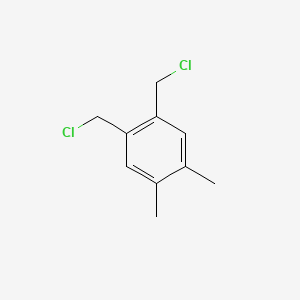
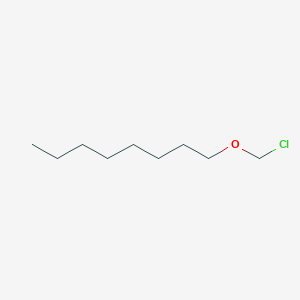
![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)
![1,1,2,2-Tetra([1,1'-biphenyl]-4-yl)ethene](/img/structure/B1597273.png)

